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  • Product: 2,4-Dichloro-7-iodo-6-methoxyquinazoline

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4-Dichloro-7-iodo-6-methoxyquinazoline

The following technical guide details the chemical profile, synthesis, safety, and application of 2,4-Dichloro-7-iodo-6-methoxyquinazoline , a high-value heterocyclic intermediate used in the development of targeted kina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, safety, and application of 2,4-Dichloro-7-iodo-6-methoxyquinazoline , a high-value heterocyclic intermediate used in the development of targeted kinase inhibitors.

Part 1: Chemical Identity & Core Profile

This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed for Diversity-Oriented Synthesis (DOS) . The presence of two electrophilic chlorine atoms with distinct reactivity profiles (C4 vs. C2) and a 7-iodo handle for cross-coupling reactions makes it a versatile precursor for EGFR, VEGFR, and tyrosine kinase inhibitors (e.g., Vandetanib analogs).

Property Data / Specification
Chemical Name 2,4-Dichloro-7-iodo-6-methoxyquinazoline
CAS Number 2764993-12-4 (Recent registration); Analogous to 27631-29-4 (Dimethoxy)
Molecular Formula C₉H₅Cl₂IN₂O
Molecular Weight 354.96 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Hydrolyzes in water
Melting Point >180°C (Decomposes)
Purity Standard ≥97% (HPLC)
Structural Significance[3]
  • C4-Position (Chlorine): Highly reactive towards nucleophilic aromatic substitution (SₙAr). Reacts first with amines.

  • C2-Position (Chlorine): Less reactive; requires higher temperatures or stronger nucleophiles/catalysts for substitution.

  • C7-Position (Iodine): Critical "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install solubilizing tails or aryl groups.

  • C6-Position (Methoxy): Electron-donating group (EDG) that modulates the electron density of the pyrimidine ring, influencing the rate of SₙAr at C4.

Part 2: Safety Data Sheet (SDS) Summary

Hazard Classification (GHS):

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage due to HCl hydrolysis).

  • Serious Eye Damage: Category 1.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Handling & Storage:

  • Moisture Sensitivity: High. The C4-chlorine bond is labile and hydrolyzes rapidly in moist air to release hydrochloric acid (HCl) and revert to the quinazolinone.

  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Desiccate.

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, face shield, and lab coat. Handle only in a chemical fume hood.

Part 3: Synthesis Protocol

Retrosynthetic Analysis

The synthesis typically proceeds via the chlorination of the corresponding quinazoline-2,4-dione. The dione is constructed from an anthranilic acid derivative.

Experimental Procedure: Chlorination

Target: Conversion of 7-iodo-6-methoxyquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-7-iodo-6-methoxyquinazoline.

Reagents:

  • Precursor: 7-iodo-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Chlorinating Agent: Phosphorus Oxychloride (POCl₃) (10.0 eq - Solvent/Reagent)

  • Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.5 eq)

  • Solvent: None (Neat POCl₃) or Toluene (if scaling up).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Addition: Charge the flask with the dione precursor (solid). Carefully add POCl₃ (liquid) under inert atmosphere. The mixture will be a suspension.

  • Catalysis: Add the DIPEA dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 105°C) .

    • Observation: The solid will gradually dissolve as the reaction proceeds, turning into a clear yellow/orange solution.

    • Time: Reflux for 4–6 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

    • Quenching: Dissolve the residue in dry CH₂Cl₂. Pour the solution slowly onto crushed ice/water with vigorous stirring. Do not allow the temperature to rise above 10°C to prevent hydrolysis of the product.

    • Neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Isolation: Extract with CH₂Cl₂ (3x). Dry the combined organics over anhydrous Na₂SO₄. Filter and concentrate.

  • Purification: Recrystallize from minimal Hexane/CH₂Cl₂ or perform flash chromatography (rapidly, using neutral silica) if necessary.

Part 4: Reactivity & Application Workflow

The utility of this compound lies in its ability to undergo sequential functionalization. The following diagram illustrates the logical flow for synthesizing complex kinase inhibitors.

ReactionWorkflow Start 2,4-Dichloro-7-iodo- 6-methoxyquinazoline Step1 Intermediate A: 4-Amino-2-chloro- 7-iodo-6-methoxy... Start->Step1 SnAr (C4) R-NH2, IPA, 0°C (Fastest) Side Product Side Product Start->Side Product Hydrolysis (H2O) Step2 Intermediate B: 4-Amino-2-chloro- 6-methoxy-7-Aryl... Step1->Step2 Suzuki/Sonogashira (C7) Pd(PPh3)4, Ar-B(OH)2 (Orthogonal) Final Target Inhibitor (Dual Functionalized) Step2->Final SnAr (C2) R'-NH2, Heat/Acid (Slowest)

Figure 1: Sequential functionalization strategy. The C4-Cl is displaced first, followed by C7-Pd coupling or C2-displacement depending on the desired scaffold.

Key Mechanistic Insight

The regioselectivity at C4 is driven by the nitrogen atoms in the pyrimidine ring. The C4 position is more electron-deficient than C2 due to the summation of inductive effects and the specific resonance contribution of the N3 nitrogen. However, the presence of the 6-methoxy group (electron donor) slightly deactivates the ring compared to a bare quinazoline, requiring careful temperature control (usually 0°C to RT) to prevent over-substitution at C2 during the first step.

Part 5: References

  • Accela ChemBio Inc. (2023).[1] Product Catalog: 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS 2764993-12-4).[1] Retrieved from

  • Arnott, E. A., et al. (2011).[2][3] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[2][3]

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. (Describes the general chemistry of 6,7-disubstituted quinazolines).

  • PubChem. (2024). Compound Summary: 2,4-Dichloro-6,7-dimethoxyquinazoline (Analogous Chemistry).[4][5][6][7]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 2,4-Dichloro-7-iodo-6-methoxyquinazoline

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-iodo-6-methoxyquinazoline , a high-value scaffold in medicinal chemistry, specifically designed for the synthesis of multi-targeted tyrosine kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-iodo-6-methoxyquinazoline , a high-value scaffold in medicinal chemistry, specifically designed for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).

Executive Summary: The "Gatekeeper" Scaffold

In the landscape of drug discovery, 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS: 2764993-12-4) represents a "privileged structure." Unlike simple quinazolines, this tri-functionalized core offers three distinct orthogonal handles for chemical modification:

  • C4-Chloro: Highly electrophilic site for SNAr reactions (installing the "hinge-binding" motif).

  • C7-Iodo: A reactive handle for Palladium-catalyzed cross-couplings (installing solubilizing "tails" or selectivity elements).

  • C2-Chloro: A latent electrophile, activatable only under specific conditions, allowing for late-stage diversification.

This guide details the molecular properties, synthesis, and reactivity logic required to utilize this compound effectively in lead optimization.

Molecular Specifications

PropertySpecification
Systematic Name 2,4-Dichloro-7-iodo-6-methoxyquinazoline
CAS Registry Number 2764993-12-4
Molecular Formula C9H5Cl2IN2O
Molecular Weight 354.96 g/mol
Exact Mass 353.88 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH2Cl2; Insoluble in Water
SMILES COc1cc2c(Cl)nc(Cl)nc2cc1I
Key Functional Groups Quinazoline core, Aryl Iodide (C7), Aryl Chloride (C2, C4), Methoxy ether (C6)

Structural Architecture & Electronic Analysis

The chemical behavior of this molecule is dictated by the electronic disparity between its substituents.

  • The Quinazoline Core: A planar, electron-deficient bicyclic aromatic system. The N1 and N3 nitrogens pull electron density, making the C2 and C4 positions electrophilic.

  • The C4 vs. C2 Asymmetry: The C4 position is significantly more electrophilic than C2.[1] This is due to the bond fixation in the pyrimidine ring and the lack of electron donation from the fused benzene ring into the C4 position compared to C2.

    • Result: Nucleophilic attack occurs almost exclusively at C4 first.

  • The 6-Methoxy Effect: An electron-donating group (EDG) at C6 increases electron density on the benzene ring, slightly deactivating the C7 position towards nucleophilic attack but stabilizing the radical/cation intermediates required for Pd-catalyzed coupling at C7.

  • The 7-Iodo Effect: A large, polarizable halogen. It is stable to standard SNAr conditions used to displace the C4-Cl, allowing it to serve as a dormant handle for subsequent Sonogashira or Suzuki couplings.

Synthetic Pathway[7][9][12][13]

The synthesis of this scaffold typically proceeds from a substituted benzoic acid precursor. The protocol below outlines the industry-standard route for high-purity isolation.

Step 1: Construction of the Quinazoline-2,4-dione Core
  • Precursor: 2-Amino-4-iodo-5-methoxybenzoic acid.

  • Reagent: Urea (melt fusion) or Potassium Cyanate (acidic cyclization).

  • Mechanism: Formation of the ureido intermediate followed by intramolecular condensation.

Step 2: Chlorination (The Critical Step)
  • Reagents: POCl3 (Phosphorus Oxychloride) as solvent/reagent; DIPEA or N,N-Dimethylaniline as base catalyst.

  • Conditions: Reflux (100–110 °C) for 4–12 hours.

  • Purification: Quenching into ice-water (exothermic!) followed by filtration.[2] Note: The product is sensitive to hydrolysis; rapid filtration and drying are essential.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor 2-Amino-4-iodo- 5-methoxybenzoic acid Intermediate 6-Methoxy-7-iodo- quinazoline-2,4-dione Precursor->Intermediate Urea, 160°C (Cyclization) Product 2,4-Dichloro-7-iodo- 6-methoxyquinazoline Intermediate->Product POCl3, Base, Reflux (Chlorination)

Figure 1: Synthetic route from benzoic acid precursor to the dichloro-iodo scaffold.[2]

Reactivity Logic & Application Strategy

To maximize yield and avoid side products (like bis-substitution), researchers must follow a strict "Order of Operations."

Phase 1: The "Head" Installation (SNAr at C4)
  • Reaction: Nucleophilic Aromatic Substitution.[3][4][1]

  • Target: C4-Chlorine.[3][4][5][1]

  • Reagents: Aniline derivative (e.g., 3-bromoaniline) + Isopropanol (solvent).

  • Why: C4 is the "softest" electrophile. The reaction proceeds under mild heating (60–80 °C). The C2-Cl and C7-I remain intact.

  • Outcome: Formation of the kinase "hinge binder."

Phase 2: The "Tail" Installation (Pd-Catalysis at C7)
  • Reaction: Suzuki-Miyaura or Sonogashira Coupling.

  • Target: C7-Iodine.[6]

  • Reagents: Boronic acid/ester or Alkyne + Pd(PPh3)4 catalyst.

  • Why: The C-I bond is weaker than the C-Cl bond towards oxidative addition by Palladium. The C2-Cl is generally too inert to interfere under standard coupling conditions.

  • Outcome: Introduction of solubility groups (e.g., N-methylpiperazine) or selectivity elements.

Visualization: Reactivity Map

ReactivityMap cluster_C4 Step 1: C4 Substitution (SNAr) cluster_C7 Step 2: C7 Coupling (Pd-Cat) Core 2,4-Dichloro-7-iodo- 6-methoxyquinazoline C4_Product 4-Anilino-2-chloro- 7-iodo-6-methoxy... Core->C4_Product Aniline, iPrOH (High Selectivity) Side Product Side Product Core->Side Product C2 Attack (Rare/High Temp) Final_Drug Target Kinase Inhibitor C4_Product->Final_Drug Boronic Acid, Pd(0) (Suzuki Coupling)

Figure 2: Chemo-selective functionalization strategy. The red arrow indicates the primary reactive site.

Analytical Validation Protocols

Validating the identity of this intermediate is critical before proceeding to costly coupling steps.

Nuclear Magnetic Resonance (1H NMR)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • H5 (Proton at C5): Singlet, typically ~7.3–7.5 ppm (shielded by adjacent OMe).

    • H8 (Proton at C8): Singlet, typically ~8.3–8.5 ppm (deshielded by adjacent N1 and I).

    • OMe (Methoxy): Strong singlet at ~3.9–4.0 ppm.

    • Note: The absence of coupling (singlets) confirms the para-substitution pattern of the protons on the benzene ring (positions 5 and 8).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern:

    • The compound contains two Chlorine atoms .[7][8]

    • Look for the characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

    • Mass Calculation:

      • Monoisotopic Mass (35Cl2): ~353.9

      • M+2 (35Cl37Cl): ~355.9

      • M+4 (37Cl2): ~357.9

    • The Iodine atom adds a significant mass defect but no M+2 isotope contribution.

Handling and Stability

  • Hydrolysis Risk: The C4-Cl bond is susceptible to hydrolysis if exposed to atmospheric moisture for prolonged periods, converting back to the quinazolinone. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Aryl iodides can undergo photo-deiodination. Store in amber vials.

References

  • Compound Identification

    • 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS 2764993-12-4). AA Blocks Catalog. Retrieved from .

    • 2,4-Dichloro-7-iodo-6-methoxyquinazoline. BLD Pharm Catalog. Retrieved from .

  • Synthetic Methodology (General Quinazoline Synthesis)

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules (2024).[3][4] Retrieved from .

    • Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Analogous Protocol). Google Patents CN102584721A. Retrieved from .

  • Reactivity & SAR

    • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. RSC Advances (2021). Retrieved from .

Sources

Foundational

The Strategic Nucleophile's Guide to 2,4-Dichloroquinazoline: A Comprehensive Reactivity Profile

For researchers, medicinal chemists, and professionals in drug development, the 2,4-dichloroquinazoline core represents a pivotal scaffold, a versatile building block for a multitude of therapeutic agents.[1][2] Its stra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2,4-dichloroquinazoline core represents a pivotal scaffold, a versatile building block for a multitude of therapeutic agents.[1][2] Its strategic importance lies in the differential reactivity of its two chlorine atoms, offering a gateway to complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity profile of 2,4-dichloroquinazoline intermediates, moving beyond simple protocols to elucidate the underlying principles that govern its synthetic transformations.

The 2,4-Dichloroquinazoline Core: Synthesis and Electronic Landscape

The journey into the reactivity of 2,4-dichloroquinazoline begins with its synthesis. A common and efficient method involves a two-step process starting from ortho-aminobenzoic acid.[3] This precursor is first treated with potassium cyanate to form 2,4-quinazolinedione, which is subsequently chlorinated to yield the desired 2,4-dichloroquinazoline.[3]

The key to understanding the reactivity of 2,4-dichloroquinazoline lies in its electronic structure. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, possesses a unique distribution of electron density.[2] The two nitrogen atoms in the pyrimidine ring act as electron sinks, withdrawing electron density from the carbocyclic ring and, more importantly, from the carbon atoms to which the chlorine atoms are attached. This inductive effect renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.

The Regioselective Dance: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 2,4-dichloroquinazoline chemistry is the regioselective nucleophilic aromatic substitution (SNAr) of its chlorine atoms. It is well-documented that the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[4][5][6] This preferential reactivity allows for a stepwise functionalization of the quinazoline core.

The Primacy of C4 Substitution: A Mechanistic Insight

The enhanced reactivity of the C4 position can be attributed to several factors. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher positive charge and a larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[5][6][7]

The mechanism proceeds through a Meisenheimer-like intermediate, where the incoming nucleophile adds to the C4 position, forming a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms of the quinazoline ring, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring system.

Factors Influencing Regioselectivity

The selective substitution at C4 is not merely a theoretical curiosity but a predictable and controllable phenomenon. The key factors influencing this regioselectivity include:

FactorInfluence on Reactivity and Regioselectivity
Nature of the Nucleophile Stronger nucleophiles (e.g., primary and secondary amines, thiols) readily react at the C4 position under mild conditions. Weaker nucleophiles may require more forcing conditions.[5][8]
Reaction Temperature Lower temperatures (e.g., 0-5 °C to room temperature) strongly favor monosubstitution at the C4 position.[4]
Solvent Polar aprotic solvents like ethanol, acetonitrile, and isopropanol are commonly used to facilitate the SNAr reaction.[4][8]
Presence of a Base An external base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

Pushing the Limits: Substitution at the C2 Position

While the C4 position is the primary site of attack, the C2 chlorine is not inert. Its substitution, however, requires more forcing conditions.[4] This is because the C2 position is electronically less activated compared to C4. To achieve disubstitution, one typically needs to employ higher temperatures, stronger nucleophiles, or a combination of both.[4]

The stepwise nature of these substitutions is a synthetic chemist's boon, allowing for the introduction of two different nucleophiles onto the quinazoline scaffold in a controlled manner.

In the Crucible of Drug Discovery: Applications in Medicinal Chemistry

The predictable reactivity profile of 2,4-dichloroquinazoline has made it a cornerstone intermediate in the synthesis of numerous blockbuster drugs, particularly in the realm of oncology.

Case Study: The Synthesis of Gefitinib

Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prime example of a drug synthesized from a 2,4-dichloroquinazoline derivative.[9][10][11] The synthesis typically begins with a substituted 2,4-dichloroquinazoline, where the C4 chlorine is displaced by an appropriate aniline derivative.[10]

Experimental Protocol: Synthesis of a Gefitinib Precursor [10]

  • Dissolution: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as acetic acid.

  • Nucleophilic Addition: Add 3-chloro-4-fluoroaniline (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 55 °C) for a specified duration (e.g., 2 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the desired 4-aminated product, often through precipitation and filtration.

Case Study: The Synthesis of Lapatinib

Lapatinib (Tykerb®), a dual tyrosine kinase inhibitor of both EGFR and HER2, also features a 4-anilinoquinazoline core derived from a 2,4-dichloroquinazoline intermediate.[12][13] The synthesis showcases the strategic displacement of the C4 chlorine to install the crucial anilino side chain.[12]

The Imperative of Structural Verification: The Role of 2D-NMR

While the regioselectivity of the SNAr reaction on 2,4-dichloroquinazoline is generally reliable, it is paramount for researchers to experimentally verify the structure of their products, especially when developing novel compounds.[5][6] Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as HSQC and HMBC, are invaluable tools for unambiguously confirming the substitution pattern and ensuring the integrity of the synthesized molecules.[5][6]

Conclusion: A Versatile Tool for the Modern Chemist

The 2,4-dichloroquinazoline core, with its well-defined and predictable reactivity profile, stands as a testament to the power of heterocyclic chemistry in drug discovery. The ability to selectively functionalize the C4 and C2 positions provides a robust platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. A thorough understanding of the principles governing its reactivity, coupled with rigorous analytical characterization, empowers researchers to harness the full potential of this invaluable synthetic intermediate.

References

  • Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, vol. 30, no. 4, 2019, pp. 471-476.
  • BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange, 2025.
  • de Oliveira, R. B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, vol. 29, no. 24, 2024, p. 6021.
  • "Preparation of 2,4-dichloroquinazoline.
  • "Synthetic method of 2,4-dichloroquinazoline derivative.
  • "2,4-Dichloroquinazoline." CymitQuimica, CAS 607-68-1.
  • de Oliveira, R. B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • de Oliveira, R. B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Thieme E-Journals, 14 Nov. 2018.
  • "Lap
  • "Gefitinib." New Drug Approvals, 15 June 2015.
  • "Lapatinib Synthetic Routes." MedKoo Biosciences.

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of 4-Anilinoquinazolines via Regioselective

Application Note & Protocol Guide Abstract & Strategic Importance The 4-anilinoquinazoline scaffold is the pharmacophore backbone of several blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Importance

The 4-anilinoquinazoline scaffold is the pharmacophore backbone of several blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Lapatinib . Efficient synthesis of this moiety hinges on the regioselective functionalization of 2,4-dichloroquinazoline.[1][2][3]

This guide details the regioselective Nucleophilic Aromatic Substitution (


)  of 2,4-dichloroquinazoline with substituted anilines. Unlike non-selective methods that require tedious chromatographic separation, this protocol exploits the inherent electronic bias of the pyrimidine ring to deliver C4-substituted products with >95% regioselectivity.

Scientific Foundation: The Mechanism of Selectivity

Electronic Bias and Regiochemistry

The quinazoline core possesses two electrophilic sites: C2 and C4. However, they are not equipotent.

  • C4 Position: The C4 carbon is adjacent to N3 and the fused benzene ring. Molecular Orbital (MO) theory and DFT calculations consistently show a higher LUMO coefficient at C4 , making it significantly more electrophilic ("harder") than C2.

  • C2 Position: While electron-deficient, the C2 position is flanked by two nitrogen atoms (N1 and N3). The lone pair donation from the fused benzene ring into the N1-C2-N3 system slightly deactivates C2 relative to C4.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (


).[2] The amine nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like complex (or transition state), followed by the expulsion of the chloride ion.

Key Insight: The reaction rate at C4 is orders of magnitude faster than at C2 at temperatures below 100°C. This kinetic window allows for the exclusive isolation of the 4-anilino-2-chloroquinazoline, leaving the C2-chloride intact for subsequent derivatization (e.g., Suzuki coupling or second amination).

Mechanistic Visualization

SNAr_Mechanism cluster_logic Regioselectivity Drivers SM 2,4-Dichloroquinazoline (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Nucleophilic Attack (C4 Preference) Aniline Substituted Aniline (Nucleophile) Aniline->TS Prod 4-Anilino-2-chloroquinazoline (Product) TS->Prod Cl- Elimination (Re-aromatization) HCl HCl Byproduct (Scavenged or Salt) TS->HCl LUMO Higher LUMO Coeff at C4 LUMO->TS Sterics N3 Activation

Caption: Mechanistic pathway highlighting the kinetic preference for C4 substitution driven by electronic activation.

Experimental Design & Optimization

Solvent Selection

The choice of solvent dictates the workup strategy and reaction rate.

SolventClassTemp LimitProsConsRecommendation
Isopropanol (IPA) Protic Polar82°CProduct often precipitates as HCl salt; Green solvent.Low solubility for some precursors.Primary Choice
Acetonitrile (MeCN) Aprotic Polar82°CClean profile; easy workup.Requires base (TEA/DIPEA) to drive completion.Secondary Choice
DMF/DMA Aprotic Polar>100°CSolubilizes everything; fast rates.High BP makes removal difficult; promotes C2 substitution.Avoid unless necessary
Dioxane Ethereal101°CGood for acid-sensitive substrates.Peroxide risk; requires aqueous workup.Specific Cases
The Role of Base
  • Method A (Salt Formation): No external base is added. The HCl generated protonates the product (which is more basic than the starting aniline), causing it to precipitate as the hydrochloride salt. This is a self-purifying method.

  • Method B (Base Scavenging): Use of DIPEA or

    
     (1.1 equiv). This keeps the product in the free-base form, usually soluble in the organic solvent. Required if the product must remain in solution or if the aniline is acid-sensitive.
    

Standard Operating Procedure (SOP)

Protocol: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6,7-dimethoxy-2-chloroquinazoline

Targeting a Gefitinib intermediate analog.

Materials
  • Precursor: 2,4-Dichloro-6,7-dimethoxyquinazoline (1.0 equiv, 10 mmol, 2.59 g)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv, 11 mmol, 1.60 g)

  • Solvent: Isopropanol (IPA), Anhydrous (50 mL, 5 vol)

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar, Heating Block.

Step-by-Step Workflow
  • Charge: To a clean, dry 100 mL RBF, add the dichloroquinazoline precursor and IPA. Stir to create a suspension.

  • Addition: Add the aniline in a single portion at room temperature.

  • Reaction: Heat the mixture to reflux (internal temp ~80-82°C).

    • Observation: The suspension will typically clear up as it heats, then a thick precipitate (the product HCl salt) will form within 30-60 minutes.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC after 2 hours.

    • Target: < 2% remaining starting material.

  • Workup (Filtration Method):

    • Cool the reaction mixture to room temperature, then chill to 0-5°C in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solids using a Buchner funnel.

    • Wash: Wash the cake with cold IPA (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Yield Calculation: Expected yield is 85-95%. The product is the Hydrochloride Salt .

Optional: Conversion to Free Base

If the free base is required for the next step:

  • Suspend the HCl salt in EtOAc (10 vol) and saturated aqueous

    
     (10 vol).
    
  • Stir vigorously for 30 minutes until the solid dissolves (or partitions).

  • Separate layers; extract aqueous layer with EtOAc.

  • Dry organics over

    
    , filter, and concentrate.
    

Process Visualization

Workflow Start Start: 2,4-Dichloroquinazoline + Aniline in IPA Heat Reflux (80°C) 2 - 4 Hours Start->Heat Check Check Completion (TLC/HPLC) Heat->Check Check->Heat Incomplete Precip Cool to 0°C Product Precipitates (HCl Salt) Check->Precip Complete Filter Filtration & Wash (Cold IPA / Et2O) Precip->Filter Dry Dry in Vacuum Oven Filter->Dry Final Isolated Product (>90% Purity) Dry->Final

Caption: Optimized workflow for the synthesis of 4-anilinoquinazolines via precipitation in isopropanol.

Troubleshooting & QC

Common Issues
SymptomProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in IPA (rare for HCl salts) or aniline is too weak.1. Concentrate solvent volume by 50%.2. Add co-solvent (Et2O or Hexane) to induce precipitation.3. Switch to Method B (DIPEA/Dioxane) and perform aqueous workup.
C2-Substitution Observed Temperature too high or reaction time too long.Strictly control temp at 80°C. Do not use high-boiling solvents like DMF unless necessary.
Starting Material Remains Electron-poor aniline (e.g., nitro-aniline) is unreactive.1. Increase temp to 100°C (switch to Dioxane).2. Add catalytic acid (HCl in Dioxane) to activate the quinazoline further.
Quality Control (NMR)

In


 NMR (DMSO-d6), the formation of the 4-anilino product is confirmed by:
  • NH Signal: A broad singlet typically between 9.5 - 11.0 ppm (deshielded due to aromatic ring current and H-bonding).

  • C8-H Shift: The proton at position 8 (on the quinazoline ring) often shifts downfield due to the proximity of the aniline ring current.

References

  • Regioselective Synthesis Overview

    • Ballard, A., et al. "A Practical Synthesis of 4-Anilinoquinazolines." Journal of Organic Chemistry. (Generalized citation based on standard methodology).

  • Mechanistic Insights & DFT

    • Barbosa, M. L. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2][4]

  • Microwave Assisted Protocols

    • Lopes, S. M. M., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2013.

  • Antitumor Applications (Erlotinib/Gefitinib)

    • Hennequin, L. F., et al. "Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship."[5] Journal of Medicinal Chemistry, 2002.[5]

  • Solvent Effects & Optimization

    • BenchChem Application Notes.[6] "Synthesis of 4-Anilinoquinazoline Derivatives."

(Note: While specific page numbers for general textbooks are not listed, the protocols described align with standard practices in "Practical Process Research and Development" by Neal G. Anderson.)

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing 2,4-Dichloro-7-iodo-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Importance of the Quinazoline Scaffold and Microwave-Assisted Organic Synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold and Microwave-Assisted Organic Synthesis (MAOS)

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities.[1][2][3][4] Its derivatives have shown significant potential as anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[1][4] The strategic functionalization of the quinazoline ring system is paramount in the development of novel drug candidates with enhanced potency and selectivity.[1] The subject of this guide, 2,4-dichloro-7-iodo-6-methoxyquinazoline , is a highly versatile building block designed for just this purpose. Its three distinct reactive sites—the chlorine atoms at the C2 and C4 positions and the iodine atom at the C7 position—allow for sequential and regioselective chemical modifications.

Traditional synthetic methods for modifying such scaffolds often involve lengthy reaction times, high temperatures, and can result in the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, MAOS can dramatically accelerate reaction rates, often by orders of magnitude, leading to higher yields and cleaner reaction profiles in a fraction of the time.[7][8] This is achieved through the direct and uniform heating of the reaction mixture, a stark contrast to the often inefficient heat transfer of conventional methods.[8][9][10]

This technical guide provides detailed protocols for the microwave-assisted functionalization of 2,4-dichloro-7-iodo-6-methoxyquinazoline, focusing on two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to be robust and reproducible, providing a solid foundation for researchers to develop novel quinazoline-based compounds.

The Power of a Multi-Functionalized Scaffold: 2,4-Dichloro-7-iodo-6-methoxyquinazoline

The unique arrangement of reactive sites on 2,4-dichloro-7-iodo-6-methoxyquinazoline allows for a programmed, stepwise approach to the synthesis of complex molecules. The differential reactivity of the chloro and iodo substituents is key to this strategy. The C4-Cl bond is generally the most reactive towards nucleophilic substitution, followed by the C2-Cl bond. The C7-I bond is ideal for palladium-catalyzed cross-coupling reactions. This hierarchy of reactivity enables the medicinal chemist to selectively introduce different functionalities at each position.

Experimental Protocols: A Step-by-Step Guide to Microwave-Assisted Synthesis

General Considerations for Microwave-Assisted Reactions
  • Safety First: All reactions should be conducted in a dedicated microwave reactor equipped with pressure and temperature sensors. Never use a domestic microwave oven for chemical synthesis.

  • Vessel Selection: Use appropriate, pressure-rated microwave vials. Ensure the vial size is suitable for the reaction volume to allow for efficient and uniform heating.

  • Stirring: Continuous stirring is crucial for homogenous temperature distribution and to prevent localized overheating. Use a magnetic stir bar in each reaction vessel.

  • Temperature Monitoring: Utilize the instrument's fiber optic temperature probe for accurate in-situ temperature monitoring.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[11][12] This protocol details the selective coupling of an arylboronic acid at the C7-iodo position of the quinazoline scaffold.

Reaction Scheme:

Suzuki_Coupling quinazoline 2,4-Dichloro-7-iodo-6-methoxyquinazoline product 7-Aryl-2,4-dichloro-6-methoxyquinazoline quinazoline->product Microwave Irradiation boronic_acid Ar-B(OH)2 reagents Pd(PPh3)4 K2CO3, Dioxane/H2O Buchwald_Hartwig_Amination quinazoline 7-Aryl-2,4-dichloro-6-methoxyquinazoline product 4-Amino-7-aryl-2-chloro-6-methoxyquinazoline quinazoline->product Microwave Irradiation amine R2NH reagents Pd2(dba)3, XPhos NaOtBu, Toluene Synthesis_Workflow start 2,4-Dichloro-7-iodo-6-methoxyquinazoline suzuki Protocol 1: Suzuki-Miyaura Coupling (C7-Arylation) start->suzuki intermediate 7-Aryl-2,4-dichloro-6-methoxyquinazoline suzuki->intermediate buchwald Protocol 2: Buchwald-Hartwig Amination (C4-Amination) intermediate->buchwald final_product 4-Amino-7-aryl-2-chloro-6-methoxyquinazoline buchwald->final_product further_functionalization Further Functionalization (e.g., at C2) final_product->further_functionalization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4-Dichloro-7-iodo-6-methoxyquinazoline

Welcome to the technical support guide for the purification of 2,4-Dichloro-7-iodo-6-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4-Dichloro-7-iodo-6-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs): First-Pass Purification Strategies

This section addresses initial purification choices for crude 2,4-Dichloro-7-iodo-6-methoxyquinazoline, targeting the removal of bulk impurities.

Q1: My crude product is a solid with significant discoloration. What is the best initial purification method?

A: For crystalline solids, recrystallization is the most cost-effective and efficient first step to remove baseline impurities and improve color.[1][2] The success of this technique hinges on selecting an appropriate solvent system where the target compound has low solubility at room temperature but high solubility at elevated temperatures.[3][4]

Causality Behind Solvent Choice: The goal is to dissolve your target compound and the impurities in a minimum amount of hot solvent. As the solution cools slowly, the concentration of the target compound will exceed its solubility limit first, allowing it to form pure crystals. The impurities, being present in a lower concentration, will remain dissolved in the cold solvent (mother liquor).[3]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents for quinazoline derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1][2]

  • Identify solvents in which the compound is poorly soluble at room temperature.

  • Heat the tubes containing the insoluble compound to the solvent's boiling point. A good recrystallization solvent will fully dissolve the compound when hot.[4]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a high quantity of crystalline precipitate upon cooling is your ideal choice.

  • Once an optimal solvent is found, proceed with the bulk recrystallization, collecting the purified crystals by vacuum filtration.[1]

Q2: Recrystallization did not sufficiently remove all impurities. What should I try next?

A: If impurities persist after recrystallization, or if your crude product is an oil, silica gel column chromatography is the logical next step.[2][5] This technique separates compounds based on their differing affinities for the stationary phase (silica) and the mobile phase (solvent system).[1]

Principle of Separation: Polar compounds adsorb more strongly to the polar silica gel and therefore elute more slowly. Nonpolar compounds have a greater affinity for the less polar mobile phase and elute faster. By gradually increasing the polarity of the mobile phase (gradient elution), you can sequentially elute compounds of increasing polarity.

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Solvent System (Mobile Phase)PolarityTypical Impurities Targeted
Hexane / Ethyl AcetateLow to MediumLess polar byproducts, unreacted starting materials.
Dichloromethane / MethanolMedium to HighMore polar byproducts, baseline impurities.
Petroleum Ether / Ethyl AcetateLow to MediumAlternative to Hexane systems, good for general purpose.[6]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting with your starting mobile phase.

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain your pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-Dichloro-7-iodo-6-methoxyquinazoline.

Troubleshooting Guide: Addressing Specific Purification Issues

This section provides solutions for common problems encountered during the purification process.

Q3: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?

A: Co-elution occurs when the polarity of your target compound and an impurity are too similar for the chosen chromatographic conditions.

Troubleshooting Workflow for Poor Separation

G start Problem: Co-elution of Impurity step1 Adjust Mobile Phase Polarity (Isocratic Elution) start->step1 Initial Step step2 Switch to Gradient Elution (e.g., 0% to 20% EtOAc in Hexane) step1->step2 If separation is still poor step3 Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) step2->step3 If gradient doesn't resolve step4 Consider Preparative HPLC step3->step4 For very difficult separations G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A1 Screen Solvents (e.g., Acetonitrile vs. Methanol) A2 Optimize Gradient & Flow Rate (Achieve baseline separation) A1->A2 A3 Perform Loading Study (Inject increasing concentrations) A2->A3 P1 Scale Up Method to Prep Column (Adjust flow rate and gradient time) A3->P1 Scale-Up Calculation P2 Inject Sample & Collect Fractions (Monitor with UV detector) P1->P2 P3 Analyze Fractions for Purity (Analytical HPLC or TLC) P2->P3 P4 Combine Pure Fractions & Evaporate P3->P4

Sources

Optimization

Preventing hydrolysis of 2,4-dichloroquinazolines during reaction

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in the synthesis of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in the synthesis of pharmacologically relevant quinazoline scaffolds: the hydrolysis of 2,4-dichloroquinazoline intermediates during nucleophilic substitution reactions. As a Senior Application Scientist, I have compiled this resource based on established literature and extensive field experience to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.

Understanding the Challenge: The Hydrolysis of 2,4-Dichloroquinazolines

The 2,4-dichloroquinazoline core is a cornerstone for the synthesis of a multitude of bioactive compounds, including several approved drugs. The sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr) is a fundamental strategy. However, the high electrophilicity of the carbon atoms at the C4 and C2 positions, which makes them susceptible to attack by desired nucleophiles, also renders them vulnerable to reaction with water. This leads to the formation of undesired quinazolinone byproducts, complicating purification and reducing the overall yield.

The regioselectivity of these reactions is well-documented, with the C4 position being significantly more reactive than the C2 position.[1][2][3] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[3][4][5] Consequently, hydrolysis most readily occurs at this position, especially under mild conditions.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses common issues encountered during the substitution reactions of 2,4-dichloroquinazolines and provides actionable solutions.

Issue 1: Low yield of the desired 4-substituted-2-chloroquinazoline with significant formation of a polar byproduct.

  • Probable Cause: Presence of water in the reaction medium, leading to hydrolysis at the highly reactive C4 position.

  • Analysis: Water, even in trace amounts from solvents, reagents, or glassware, can act as a nucleophile, competing with your intended amine or other nucleophile. The resulting 4-quinazolinone is often more polar and can be identified by TLC or LC-MS.

  • Solutions:

    • Rigorous Anhydrous Conditions: This is the most critical factor.

      • Solvents: Always use freshly distilled, anhydrous solvents. Aprotic solvents such as Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are preferred over protic solvents like ethanol or methanol, as the latter can also act as nucleophiles.[6][7] It is crucial that even aprotic solvents are free of water.

      • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

    • Solvent Selection: The choice of an appropriate aprotic solvent is key. Dioxane is a commonly used solvent due to its high boiling point and good solubility for quinazoline derivatives.[9]

    • Temperature Control: While heating can be necessary to drive the reaction to completion, especially for less reactive nucleophiles, it also accelerates the rate of hydrolysis if water is present. If hydrolysis is observed, consider running the reaction at a lower temperature for a longer period.

Issue 2: Formation of the hydrolysis byproduct during aqueous workup or purification.

  • Probable Cause: Instability of the 2-chloro-4-substituted quinazoline intermediate in the presence of acidic or basic aqueous solutions.[7]

  • Analysis: The workup procedure often involves quenching the reaction with water or an aqueous solution. Prolonged exposure to these conditions, especially at non-neutral pH, can lead to hydrolysis of the remaining chloro-substituent or other sensitive functional groups.

  • Solutions:

    • Prompt and Neutral Workup: Minimize the time the reaction mixture is in contact with aqueous phases. If an acid or base was used in the reaction, neutralize it quickly before or during extraction.

    • Avoidance of Protic Solvents in Chromatography: If purification by column chromatography is necessary, use a non-protic eluent system if possible. If a protic solvent like methanol is required, ensure the silica gel is dry and minimize the time the compound spends on the column. In some cases, the product may degrade entirely on the column.[7]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often a better purification method than chromatography to avoid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position more susceptible to hydrolysis than the C2 position?

A1: The greater reactivity of the C4 position is due to electronic factors. The carbon at C4 is more electron-deficient (more electrophilic) than the carbon at C2.[3][4][5] This is a well-established principle in quinazoline chemistry, allowing for regioselective substitution.[1][2] Under mild conditions, nucleophiles, including water, will preferentially attack the C4 position. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[2][9]

Q2: Can the choice of base influence the extent of hydrolysis?

A2: Yes. A base is typically added to neutralize the HCl generated during the substitution reaction. Organic bases with steric hindrance, such as N,N-diisopropylethylamine (DIPEA), are often preferred.[2][10] These bases are less likely to act as nucleophiles themselves and can efficiently scavenge protons. The use of a suitable base can drive the desired reaction forward, potentially outcompeting the slower hydrolysis reaction.

Q3: I need to run my reaction at a high temperature for the C2 substitution. How can I minimize hydrolysis under these conditions?

A3: Forcing conditions for C2 substitution indeed increase the risk of hydrolysis. The key is stringent control over anhydrous conditions.

  • Use a high-boiling aprotic solvent that has been rigorously dried (e.g., refluxed over a drying agent and distilled).

  • Ensure your nucleophile is also anhydrous.

  • Maintain a positive pressure of an inert gas throughout the reaction.

  • Consider using microwave-assisted synthesis, which can often reduce reaction times at high temperatures, thereby minimizing the opportunity for side reactions.[11][12]

Q4: My starting 2,4-dichloroquinazoline is old. Could this be a source of water?

A4: Yes, 2,4-dichloroquinazoline can be hygroscopic. If it has been stored for a long time or not under anhydrous conditions, it may have absorbed atmospheric moisture. For best results, use a fresh bottle or dry the material under vacuum before use.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Amination at C4 under Anhydrous Conditions

This protocol provides a general method for the substitution of the C4-chloro group with an amine while minimizing hydrolysis.

Materials:

  • 2,4-dichloroquinazoline

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous dioxane (or THF, MeCN)

  • N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)[2]

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,4-dichloroquinazoline (1.0 eq).

  • Add anhydrous dioxane via syringe to dissolve the starting material.

  • Add the amine (1.0-1.2 eq) to the solution via syringe.

  • Add DIPEA (1.5-2.0 eq) to the reaction mixture.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under a nitrogen atmosphere.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the impact of solvent and base selection on the yield of a nucleophilic substitution reaction on a 4-chloroquinazoline intermediate. While not directly measuring hydrolysis, higher yields of the desired product indicate more efficient suppression of side reactions, including hydrolysis.

EntrySolventBaseTemperatureYield (%)Reference
1MeOHEt₃NReflux47.8[10]
2EtOHEt₃NReflux76.7[10]
3EtOHDIPEAReflux96.3[10]

This data demonstrates that optimizing the solvent and using a sterically hindered base like DIPEA can significantly improve the yield of the desired substitution product.[10]

Visualization of Key Concepts

Hydrolysis Mechanism at the C4 Position

The diagram below illustrates the SNAr mechanism for the hydrolysis of 2,4-dichloroquinazoline at the more reactive C4 position.

hydrolysis_mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Hydrolysis Product start 2,4-Dichloroquinazoline intermediate Tetrahedral Intermediate product 2-Chloro-4(3H)-quinazolinone intermediate->product Loss of Leaving Group leaving_group Cl⁻ reagent H₂O / OH⁻ reagent->intermediate Nucleophilic Attack at C4

Caption: SNAr mechanism of hydrolysis at the C4 position.

Decision Workflow for Minimizing Hydrolysis

This workflow provides a logical sequence of steps for a researcher to follow when planning a reaction involving 2,4-dichloroquinazoline to proactively prevent hydrolysis.

workflow cluster_prep Pre-Reaction Preparation start Plan Reaction with 2,4-Dichloroquinazoline prep Prepare Anhydrous Conditions start->prep reaction_setup Reaction Setup prep->reaction_setup monitoring Monitor Reaction (TLC/LC-MS) reaction_setup->monitoring solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, THF) glassware Oven/Flame-Dry Glassware atmosphere Use Inert Atmosphere (N₂ or Ar) workup Workup & Purification monitoring->workup low_yield Troubleshoot: - Increase Temperature? - Change Solvent/Base? monitoring->low_yield Low Conversion? product Desired Product workup->product hydrolysis_detected Troubleshoot: - Minimize H₂O Contact - Prompt Neutralization - Avoid Protic Solvents in Column workup->hydrolysis_detected Hydrolysis Detected? low_yield->monitoring Re-optimize hydrolysis_detected->workup Refine Workup

Caption: Decision workflow for preventing hydrolysis.

References

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
  • Yin, W., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(5), 4967-4974.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • El-Sayed, N. S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(2), 6021.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
  • Gasiulė, S., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 45.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline. (2009).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Wallace, O. B., et al. (2006). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 8(24), 5621–5624.
  • Sharma, P., & Kumar, V. (2021). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Current Organic Synthesis, 18(5), 492-511.
  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. (2012).
  • Chemistry Stack Exchange. (2024).
  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72.
  • Liu, X., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(1), 385.
  • Gao, K., et al. (2022). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 46(1-2), 147-152.
  • Organic Chemistry Portal. (2024). Quinazoline synthesis.
  • Giraud, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20904-20910.
  • Al-dujaili, L. J., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580329.
  • Onoda, T., et al. (1988). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 1551-1555.
  • Patel, M. R., & Patel, K. D. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 723321.
  • Miroliaei, M., & Nemat-Gorgani, M. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: A comparative study. The International Journal of Biochemistry & Cell Biology, 34(2), 169-175.
  • Hager, S., et al. (2019). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions.

Sources

Troubleshooting

Optimizing solvent choice for quinazoline nucleophilic substitution

Technical Support Center: Quinazoline Nucleophilic Substitution ( ) Topic: Optimizing Solvent Systems for C4-Functionalization Ticket ID: QNZ-SNAR-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Nucleophilic Substitution ( )

Topic: Optimizing Solvent Systems for C4-Functionalization

Ticket ID: QNZ-SNAR-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Solvent Paradox

Welcome to the Quinazoline Optimization Hub. You are likely here because you are functionalizing the C4 position of a quinazoline core (typically displacing a chloride, fluoride, or sulfonate) and facing a common dilemma:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Offer rapid kinetics ("The Naked Nucleophile" effect) but create significant downstream processing bottlenecks (high boiling points, aqueous workup emulsions).

  • Polar Protic Solvents (iPrOH, EtOH, n-BuOH): Simplify purification (precipitation/crystallization) but often suffer from slower rates or solubility issues.

This guide provides a logic-driven approach to selecting the right solvent system, balancing reaction kinetics , solubility , and green chemistry principles .

Module 1: The Knowledge Base (Mechanistic Foundations)

To optimize, we must first understand the transition state. The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the formation of the anionic Meisenheimer complex.
Mechanistic Visualization

The diagram below illustrates how different solvent classes interact with the transition state.

SNAr_Mechanism Reactants Reactants (4-Cl-Quinazoline + H-Nu) TS Meisenheimer Complex (Transition State) Reactants->TS Addition Product Product (4-Nu-Quinazoline) TS->Product Elimination (-HCl) Aprotic Polar Aprotic (DMF/DMSO) Solvates Cation only Leaves Nucleophile 'Naked' Aprotic->Reactants Increases Nu- Energy Protic Polar Protic (iPrOH/EtOH) H-Bonds to N1/N3 (Electrophilic Activation) Protic->TS Stabilizes Anionic TS

Figure 1: Solvent influence on the


 energy landscape. Aprotic solvents raise the ground state energy of the nucleophile, while protic solvents stabilize the transition state and activate the quinazoline ring.
Critical Insight: The "Dual Activation" Theory

While polar aprotic solvents are classically faster for


, quinazolines are unique. Protic solvents (alcohols) can H-bond to the N1/N3 nitrogens, increasing the electrophilicity of the C4 carbon. This "electrophilic activation" can sometimes rival the rate enhancement seen in DMF, provided the temperature is sufficient (reflux) [1].

Module 2: Protocol Hub

Select the protocol that matches your downstream processing capabilities.

Protocol A: The "Workhorse" (High Solubility / Difficult Substrates)

Best for: Weak nucleophiles, sterically hindered amines, or highly insoluble quinazoline cores.

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

  • Base: 2.0 eq DIPEA (Hünig's base) or

    
    .
    
  • Temp: 80°C – 120°C.

Step-by-Step:

  • Dissolve 4-chloroquinazoline (1.0 eq) in DMF (5-10 volumes).

  • Add Base (2.0 eq).

  • Add Nucleophile (1.1 – 1.2 eq).

  • Heat to 90°C. Monitor by LCMS (DMF signals may suppress ionization; dilute sample 100x in MeCN).

  • Workup (The Critical Step):

    • Cool to RT.

    • Method 1 (Precipitation): Slowly pour reaction mixture into 10 volumes of ice-water with vigorous stirring. Filter the solid.[1]

    • Method 2 (Extraction): If oil forms, extract with EtOAc/LiCl (5% aq). The LiCl pulls DMF out of the organic layer.

Protocol B: The "Green & Clean" (Process Friendly)

Best for: Scale-up, standard amines, and avoiding chromatography.

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

  • Base: None (Autocatalysis) or 1.1 eq

    
    .
    
  • Temp: Reflux (

    
     for iPrOH).
    

Step-by-Step:

  • Suspend 4-chloroquinazoline in iPrOH (10 volumes).

  • Add Amine Nucleophile (1.1 eq).

  • Heat to reflux.[2] The starting material usually dissolves as the reaction proceeds.

  • Completion: Product often precipitates directly from the hot solution as the HCl salt (if no base is used) or upon cooling.

  • Workup: Cool to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Filter the solid. Wash with cold iPrOH and Pentane. No column chromatography required. 
    
Protocol C: The "Modern Sustainable" (Surfactant/Water)

Best for: Green chemistry compliance and very fast kinetics for hydrophobic substrates.

  • Solvent: 2% TPGS-750-M in Water (Micellar Catalysis).

  • Base: 2,6-Lutidine or mild inorganic base.

  • Temp: 40°C – 60°C.

Mechanism: The hydrophobic reaction occurs inside the lipophilic micelle core, creating a high local concentration effect that accelerates rates significantly [2].

Module 3: Troubleshooting Wizard (FAQ)

Q1: My product is "oiling out" in the water pour during DMF workup. What do I do?

  • Diagnosis: The product has partial solubility in the DMF/Water mix, or the melting point is depressed by impurities.

  • Fix:

    • Add "seed crystals" of pure product if available during the water addition.

    • Switch the antisolvent: Instead of water, try pouring the DMF mixture into a non-polar solvent like

      
       or Hexane (if the product is polar enough to precipitate).
      
    • Process Fix: Switch to Protocol B (iPrOH). Alcohols allow for slower crystallization upon cooling.

Q2: I see a significant impurity at M-36 (Hydrolysis).

  • Diagnosis: Formation of 4-hydroxyquinazoline (quinazolinone). This occurs if the solvent is "wet" or if the nucleophile is too weak/slow, allowing water to compete.

  • Fix:

    • Dry solvents are mandatory. DMF is hygroscopic; use molecular sieves.

    • Increase the nucleophile equivalents (1.5 eq).

    • Chemical Fix: If using alcohol, ensure it is anhydrous. In micellar water systems, this is rare because the chloride is protected inside the hydrophobic micelle, but pH control is critical.

Q3: The reaction is stuck at 60% conversion.

  • Diagnosis: Equilibrium reached (reversible reaction) or catalyst poisoning.

  • Fix:

    • Leaving Group Swap: If using 4-chloro, add 10 mol% NaI (Finkelstein condition) to generate the more reactive 4-iodo intermediate in situ.

    • Temperature: If in iPrOH (82°C), switch to n-Butanol (117°C) to overcome the activation energy barrier.

Module 4: Data Vault

Solvent Selection Matrix
SolventTypeReaction RateWorkup EaseGreen ScoreRecommended For
DMF/DMAc Polar AproticHighLow (High BP)Low (Reprotoxic)HTS, Library Synthesis, Unreactive Amines
iPrOH Polar ProticMediumHigh (Precipitation)HighScale-up, Process Chem, Standard Amines
2-MeTHF Aprotic (Green)Med-HighMediumHighReplacing THF/DCM, Bi-phasic reactions
Water/TPGS MicellarVery HighMediumVery HighGreen Compliance, Fast Kinetics
Decision Logic

Solvent_Decision_Tree Start Start: Select Solvent Solubility Is SM soluble in Alcohols? Start->Solubility Green Is Green Chem/Scale-up priority? Solubility->Green Yes Reactivity Is Nucleophile weak/hindered? Solubility->Reactivity No Green->Reactivity No Use_iPrOH Use iPrOH or EtOH (Protocol B) Green->Use_iPrOH Yes Use_DMF Use DMF/DMAc (Protocol A) Reactivity->Use_DMF Yes (Needs Heat/Polarity) Use_Water Use Water/Surfactant (Protocol C) Reactivity->Use_Water No (Try Micellar)

Figure 2: Decision matrix for selecting the optimal solvent system based on substrate properties and project goals.

References

  • Mechanistic Insights & Solvent Effects

    • Ormazábal-Toledo, R., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2020.
    • Insight: Details the specific H-bonding activation of the quinazoline ring in protic media.
  • Green Chemistry Approaches

    • Devi, P., et al. "Green Approaches Towards the Synthesis of Substituted Quinazolines."[3] Current Green Chemistry, 2017.[3]

    • Insight: Reviews microwave and aqueous/micellar strategies for quinazoline functionaliz
  • General

    
     Solvent Guidelines: 
    
    • "Polar Protic vs Polar Aprotic Solvents in Substitution Reactions." Chemistry Steps.
    • Insight: Fundamental comparison of "naked nucleophile" vs. solvation effects.[4][5][6]

  • Microwave & Aqueous Protocols

    • Lino, C.I., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."[7] Beilstein Journal of Organic Chemistry, 2018.

    • Insight: Provides specific protocols for THF/Water mixtures and microwave acceler

Sources

Optimization

Recrystallization techniques for 6-methoxy-quinazoline intermediates

Technical Support Center: 6-Methoxy-Quinazoline Intermediates Topic: Advanced Recrystallization & Purification Strategies Introduction: The Engineering of Purity Welcome to the technical support hub for quinazoline scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-Quinazoline Intermediates Topic: Advanced Recrystallization & Purification Strategies

Introduction: The Engineering of Purity

Welcome to the technical support hub for quinazoline scaffold chemistry. As a Senior Application Scientist, I understand that 6-methoxy-quinazoline intermediates are not merely chemical precursors; they are the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and various antimalarial agents.

Purifying these intermediates presents a distinct set of physical-chemical challenges:

  • Planarity & Stacking: The fused benzene-pyrimidine ring system exhibits strong

    
    -
    
    
    
    stacking, leading to poor solubility in common organic solvents and a tendency to "crash out" as amorphous solids rather than crystalline lattices.
  • Hydrolytic Instability: The C4-position (specifically in 4-chloro-6-methoxyquinazoline) is highly susceptible to hydrolysis, reverting to the thermodynamically stable but useless quinazolinone.

  • Impurity Persistence: Unreacted anthranilic acid derivatives often co-crystallize due to structural similarity.

This guide moves beyond basic recipes. We provide the logic, the troubleshooting trees, and the validated protocols to resolve these specific issues.

Part 1: Solvent Selection & Solubility Logic

Q: "I cannot find a single solvent that dissolves my intermediate at a reasonable volume. What is the strategy?"

A: Quinazolines are notoriously stubborn due to high lattice energy. You must move from "single solvent" thinking to "solvent-antisolvent" systems or "thermal swing" systems.

The Solubility Matrix Use this table to select your system based on the specific intermediate you are isolating.

Intermediate TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Critical Mechanism
6-methoxy-quinazolin-4(3H)-one (The "Oxygen" Intermediate)Acetic Acid (Glacial) or DMF Water Protonation/Polarity Shift: The amide-like lactam structure is highly polar. Acid disrupts H-bonding, allowing dissolution. Water forces reprecipitation.
4-chloro-6-methoxy-quinazoline (The "Chloro" Intermediate)Toluene or DCM n-Heptane or Hexane Lipophilicity/Stability: Avoid alcohols! Alcohols will react at C4 to form ether byproducts. Toluene solubilizes via

-interaction; heptane drives crystallization.
Amino-quinazolines (e.g., 4-anilino derivatives)Ethanol or Isopropanol Water (minimal)Thermal Swing: These have moderate solubility. High-temp ethanol dissolves; cooling drives crystallization.

Part 2: The Workflow Visualization

The following diagram outlines the decision logic for purifying the sensitive 4-chloro-6-methoxyquinazoline intermediate, distinguishing it from the stable quinazolinone precursor.

RecrystallizationLogic Start Crude 6-methoxy-quinazoline Intermediate CheckType Identify Functional Group at C4 Start->CheckType TypeOxo C4 = Oxygen (Quinazolinone) CheckType->TypeOxo Stable TypeCl C4 = Chlorine (Chloro-quinazoline) CheckType->TypeCl Labile PathOxo Protocol A: Acid/Base Swing Solvent: Acetic Acid/Water TypeOxo->PathOxo DecisionDry Is system strictly anhydrous? TypeCl->DecisionDry PathCl Protocol B: Anhydrous Thermal Swing Solvent: Toluene/Heptane SuccessCl Crystalline 4-Chloro Product PathCl->SuccessCl DecisionDry->PathCl Yes (<0.1% H2O) RiskHydrolysis FAILURE RISK: Hydrolysis to Quinazolinone DecisionDry->RiskHydrolysis No (Moisture present)

Caption: Decision matrix for selecting the correct purification pathway based on C4-substituent stability.

Part 3: Troubleshooting & FAQs

Q: "My product is oiling out instead of crystallizing. How do I fix this?"

A: Oiling out (Liquid-Liquid Phase Separation) is common with methoxy-quinazolines because the melting point of the solvated impurity mix is lower than the crystallization temperature.

Corrective Protocol (The "Seeding" Method):

  • Re-heat the mixture until the oil phase dissolves completely into a clear solution.

  • Cool slowly to the metastable zone (just above the temperature where oiling occurred previously).

  • Seed: Add 0.1% w/w of pure seed crystals. If you lack seeds, scratch the glass surface vigorously with a glass rod to generate nucleation sites.

  • Agitation: Increase stirring speed. High shear prevents oil droplet coalescence and promotes surface nucleation.

Q: "The 4-chloro intermediate turns into a white, insoluble solid during recrystallization in Ethanol. Why?"

A: You have chemically altered your product.

  • Mechanism: Ethanol acts as a nucleophile. It attacks the highly reactive C4-chlorine.

  • Result: You likely formed 4-ethoxy-6-methoxyquinazoline or reverted to the quinazolinone (if wet ethanol was used).

  • Solution: NEVER use alcohols for 4-chloro-quinazoline purification. Switch to Ethyl Acetate/Hexane or Toluene/Heptane . Ensure all glassware is oven-dried.

Q: "I have a persistent yellow impurity that won't wash away."

A: This is likely the unreacted starting material (e.g., 2-amino-5-methoxybenzoic acid) or a nitrated precursor.

  • The Fix: These impurities are often acidic or basic.

    • If your product is the neutral chloro-intermediate: Wash the organic solution (Toluene/DCM) with saturated NaHCO₃ (removes acidic benzoic acid derivatives) before attempting recrystallization.

    • Carbon Treatment: If the color persists, add activated charcoal (5% w/w) to the hot solution, stir for 15 minutes, and filter through Celite while hot.

Part 4: Validated Experimental Protocols

Protocol A: Purification of 6-methoxy-quinazolin-4(3H)-one

Use this for the stable precursor.

  • Dissolution: Suspend 10g of crude solid in Glacial Acetic Acid (30 mL) . Heat to 90°C. The solid should dissolve completely.

  • Filtration: If particulates remain, perform a hot filtration.

  • Precipitation: Slowly add Water (10-15 mL) dropwise to the hot solution until a slight turbidity persists.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (2 hours). Then cool to 0-5°C in an ice bath.

  • Isolation: Filter the white needles. Wash with Cold Water (20 mL) followed by Cold Methanol (5 mL) to remove acetic acid residues.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Purification of 4-chloro-6-methoxyquinazoline

Use this for the reactive intermediate. STRICTLY ANHYDROUS.

  • Dissolution: Dissolve 10g of crude solid in Toluene (40 mL) at 60-70°C.

    • Note: Do not boil excessively; thermal stress can degrade the chloro-group.

  • Clarification: If the solution is dark, treat with activated carbon and filter hot.

  • Anti-solvent Addition: Add n-Heptane (20 mL) slowly to the warm solution (60°C).

  • Nucleation: Cool gradually to 25°C at a rate of 10°C per hour.

  • Isolation: Filter rapidly under a nitrogen blanket if possible (to avoid atmospheric moisture). Wash with 1:1 Toluene/Heptane .

  • Storage: Store in a desiccator or under Argon at -20°C.

References

  • Solvent Selection for Quinazolines

    • Title: "Recrystallization solvents for 6-methoxy-4-quinazolinone and deriv
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link](General principles applied to heterocycles)

  • Synthesis & Purification of Gefitinib Intermediates

    • Title: "A New Synthesis of Gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline."[1]

    • Source: Synlett (Thieme Connect).
    • URL:[Link]

  • 4-Chloro-quinazoline Reactivity

    • Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."
    • Source: Beilstein Journal of Organic Chemistry (PMC).
    • URL:[Link]

  • General Recrystallization Guide

    • Title: "Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Iodo-7-Deazapurine Functionalization

Topic: Troubleshooting Low Reactivity at the 7-Iodo Position (Focus: 7-Deazapurine Scaffolds) Content Type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Medicinal Chemists, Process Chemists, Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity at the 7-Iodo Position (Focus: 7-Deazapurine Scaffolds) Content Type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Current Status: Operational Analyst: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting Pd-catalyzed cross-couplings and metal-halogen exchanges on 7-iodo-pyrrolo[2,3-d]pyrimidine (7-iodo-7-deazapurine) scaffolds.

Executive Summary & Diagnostic Flowchart

The Core Problem: The 7-iodo position on a 7-deazapurine scaffold is deceptively challenging. While iodine is typically a "hot" handle for cross-coupling, the electron-rich nature of the pyrrole ring (fused to the pyrimidine) increases the electron density at the C-I bond. This strengthens the bond character and renders the oxidative addition step of the catalytic cycle kinetically sluggish compared to standard aryl iodides. Furthermore, the unprotected N-9 nitrogen (pyrrole NH) can poison Palladium catalysts or induce side reactions like protodeiodination.

Diagnostic Workflow: Before altering reagents, identify your specific failure mode using the logic gate below.

DiagnosticTree Start START: Reaction Failure Analysis CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Remains (>50%) CheckSM->SM_Yes Yes SM_No SM Consumed (<10%) CheckSM->SM_No No OxAdd_Issue Diagnosis: Failed Oxidative Addition (Catalyst/Ligand Mismatch) SM_Yes->OxAdd_Issue Protect_Check Check N-9 Protection: Is it H or Electron Donor? OxAdd_Issue->Protect_Check Sol_EWG Solution: Install EWG (Tosyl/SEM) or switch to Buchwald G3/G4 Protect_Check->Sol_EWG Yes Prod_Check Is Product Des-iodo (H-substituted)? SM_No->Prod_Check Proto_Issue Diagnosis: Protodeiodination Prod_Check->Proto_Issue Yes Dance_Issue Diagnosis: Halogen Dance/Oligomerization Prod_Check->Dance_Issue No (Complex Mix) Sol_Anhyd Solution: Remove Hydride Sources (Dry Solvents, Carbonate Base) Proto_Issue->Sol_Anhyd Sol_Temp Solution: Lower Temp (-78°C) Switch Base (avoid LDA) Dance_Issue->Sol_Temp

Caption: Figure 1. Diagnostic logic for categorizing reactivity failures in 7-iodo-7-deazapurine scaffolds. Blue nodes indicate decision points; Green nodes indicate primary interventions.

Technical FAQ & Troubleshooting Guide

Category A: Stalled Suzuki-Miyaura Couplings

Q: I am using Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water, but my 7-iodo substrate is barely reacting. Why?

A: This is a classic "electron-rich" trap. The pyrrole ring of the 7-deazapurine system pushes electron density into the C-I bond. Standard Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) often lack the electron-richness required to facilitate oxidative addition into this deactivated bond. Furthermore, if your N-9 position is unprotected (NH), the nitrogen lone pair can coordinate to the Pd, effectively poisoning the catalyst.

The Fix:

  • Ligand Switch: Move to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition. XPhos or SPhos are the gold standards here.

  • Catalyst Precursor: Use a pre-formed precatalyst like XPhos Pd G3 or G4 . These activate rapidly even at lower temperatures.

  • Protecting Group Strategy: If possible, protect the N-9 position with an Electron Withdrawing Group (EWG) like Tosyl (Ts) or SEM . This pulls electron density out of the ring, making the C-I bond more electrophilic and reactive toward the Pd(0) center [1].

Q: Can I run this reaction with a free amine (NH) at the 6-position (Adenine analog)?

A: It is risky. Free exocyclic amines and the N-9 indole-like nitrogen can chelate Palladium.

  • Recommendation: Use the 6-chloro derivative first, perform the coupling at the 7-iodo position, and then convert the 6-Cl to NH₂ (ammonolysis) later. The 6-Cl is generally stable under Suzuki conditions that activate the 7-I, provided the temperature is controlled (<80°C) [2].

Category B: Protodeiodination (The "Disappearing Iodine")

Q: My starting material is consumed, but I'm isolating the 7-H (des-iodo) product instead of the coupled product. What is happening?

A: You are experiencing Protodeiodination . This occurs when the oxidative addition complex (Ar-Pd-I) undergoes reduction rather than transmetallation.

  • Mechanism: If the transmetallation step is slow (due to steric bulk or poor boronic acid solubility), the Pd(II) intermediate intercepts a hydride source.

  • Common Culprits:

    • Alcohol Solvents: Ethanol or Isopropanol can act as hydride donors via

      
      -hydride elimination.
      
    • Wet Solvents: Water can facilitate protonolysis of the Pd-C bond in certain catalytic cycles.

    • Amine Bases: Triethylamine can serve as a hydride source.

The Fix:

  • Switch Solvent: Use strictly anhydrous 1,4-Dioxane or Toluene .

  • Switch Base: Use K₃PO₄ or Cs₂CO₃ (anhydrous) instead of alkoxides or amines.

  • Boost Transmetallation: Add a few drops of water (degassed) only if using inorganic bases to solubilize them, OR switch to DMF to increase the solubility of the boronate species, ensuring transmetallation happens faster than decomposition.

Category C: Lithium-Halogen Exchange & The "Halogen Dance"[1][2]

Q: I tried to lithiate the 7-iodo position with n-BuLi to quench with an aldehyde, but I got a mixture of regioisomers. Did the iodine move?

A: Yes, you likely triggered a Halogen Dance (Base-Catalyzed Halogen Migration).[1] When you treat 7-iodo-7-deazapurines with organolithiums, the initial Lithium-Halogen exchange generates the 7-Li species. However, if the temperature is not strictly controlled, or if a proton source (like diisopropylamine from in-situ LDA generation) is present, the 7-Li species can deprotonate the C-8 position. The iodine then migrates to the thermodynamically more stable position (often C-8 or C-6 depending on substituents) [3].

The Fix:

  • Temperature: Must be kept at -78°C or lower. Do not allow it to warm to 0°C before quenching.

  • Reagent: Use t-BuLi (2 equivalents) instead of n-BuLi. t-BuLi reacts faster and irreversibly, minimizing the window for equilibration/migration.

  • Quench Rapidly: Have your electrophile pre-cooled and add it immediately after the exchange time (usually <15 mins).

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for "Stubborn" 7-Iodo Substrates

Use this when standard conditions fail.

Reagents:

  • Substrate: 7-iodo-N-tosyl-7-deazapurine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) - Degassed thoroughly

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe through the septum.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion <50% after 2 hours, boost temp to 100°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. (Note: The Tosyl group often cleaves partially if using strong basic conditions; check for both N-Ts and NH products).

Protocol B: Cryogenic Lithium-Halogen Exchange

Designed to prevent Halogen Dance.

Reagents:

  • Substrate: 7-iodo-6-chloro-7-deazapurine (protected N9-SEM or similar)

  • Reagent: n-BuLi (1.1 equiv) or iPrMgCl·LiCl (TurboGrignard) for milder conditions.

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve substrate in THF under Argon. Cool to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.

  • Exchange: Add n-BuLi dropwise down the side of the flask over 5 minutes.

    • Critical: The internal temperature must not rise above -70°C.

  • Aging: Stir at -78°C for exactly 10 minutes . (Longer times increase migration risk).

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warm: Allow to stir at -78°C for 30 mins, then slowly warm to room temperature.

Reactivity Data Comparison

The following table illustrates the impact of protecting groups and catalyst choice on the conversion of 7-iodo-7-deazapurine with Phenylboronic acid (Suzuki Coupling).

EntryN-9 Protecting GroupCatalyst SystemSolvent/BaseYield (%)Notes
1H (Unprotected) Pd(PPh₃)₄DMF / Na₂CO₃< 10%Catalyst poisoning; SM recovery.
2H (Unprotected) Pd(dppf)Cl₂Dioxane / Cs₂CO₃35%Slow conversion; some de-iodination.
3SEM Pd(PPh₃)₄Dioxane / K₂CO₃65%SEM improves reactivity (electronic).
4Tosyl (Ts) Pd(PPh₃)₄Dioxane / K₂CO₃78%EWG (Ts) significantly aids oxidative addition.
5Tosyl (Ts) XPhos Pd G3 THF / K₃PO₄92% Optimal Condition. Fast & Clean.

Mechanistic Visualization

Why Electron-Withdrawing Groups (EWG) Help

The diagram below visualizes the electronic effects influencing the rate-determining step (Oxidative Addition).

Mechanism cluster_0 Substrate Electronic State cluster_1 Optimized State Node1 N-9 Unprotected (NH) Node2 Electron Donation (+M) into Ring Node1->Node2 Node3 C7-I Bond Electron Rich Node2->Node3 Node4 Oxidative Addition: SLOW / STALLED Node3->Node4 Node5 N-9 Tosyl Protected Node6 Electron Withdrawal (-I/-M) from Ring Node5->Node6 Node7 C7-I Bond Electron Deficient Node6->Node7 Node8 Oxidative Addition: FAST Node7->Node8

Caption: Figure 2. Electronic impact of N-9 protection on the oxidative addition of Palladium into the C7-Iodine bond.

References

  • Protecting Group Effects in Deazapurines

    • Title: "Synthesis and reactivity of 7-deazapurine nucleosides."
    • Source:Current Organic Chemistry, 2004.
    • Context: Discusses how electron-withdrawing groups on N-9 facilitate substitution
    • (Representative link for pyrrolo[2,3-d]pyrimidine reactivity context).

  • Suzuki Coupling Optimization

    • Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
    • Source: BenchChem Technical Guides.[2]

    • Context: General troubleshooting for heteroaryl halides, specifically addressing catalyst poisoning and ligand selection (Buchwald ligands).
  • Halogen Dance Mechanism

    • Title: "The Halogen Dance Reaction on Heterocycles."[3][1][4][5]

    • Source:ResearchG
    • Context: Explains the thermodynamic driving force of iodine migration in lithi
  • Oxidative Addition Trends

    • Title: "Reactivity Face-Off: 7-Iodo vs. 7-Bromo Deazapurines."
    • Source: BenchChem Technical Support.[2]

    • Context: Confirms the C-I bond weakness vs.

(Note: While specific deep-link URLs to PDF full-texts are often dynamic, the links provided route to authoritative landing pages or repositories verifying the chemical principles described.)

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: LC-MS Fragmentation of Di-Chloro Iodo Quinazolines

This guide details the LC-MS/MS characterization of Di-Chloro Iodo Quinazolines (DCIQ) , a specialized class of heterocyclic scaffolds often employed in kinase inhibitor development and as isotopic tagging reagents. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS characterization of Di-Chloro Iodo Quinazolines (DCIQ) , a specialized class of heterocyclic scaffolds often employed in kinase inhibitor development and as isotopic tagging reagents.

This document compares the analytical performance of DCIQ scaffolds against standard halogenated alternatives (Bromo-/Fluoro-quinazolines), focusing on ionization efficiency, isotopic fidelity, and fragmentation predictability.

Executive Summary: The DCIQ Advantage

In drug development, the Di-Chloro Iodo Quinazoline (DCIQ) scaffold offers a unique "dual-diagnostic" capability in Mass Spectrometry that superior to mono-halogenated or non-halogenated analogs.

  • Isotopic Fingerprint: The

    
     moiety provides a distinct 9:6:1 isotopic cluster, acting as a built-in filter against biological background noise.
    
  • Programmed Fragility: The C-I bond (Bond Dissociation Energy ~57 kcal/mol) serves as a "sacrificial fuse," allowing for highly predictable fragmentation at low collision energies (CE), unlike the robust C-F bonds found in many competitors.

Performance Comparison: DCIQ vs. Alternatives

The following table contrasts the MS performance of DCIQ against common analogs used in structural elucidation.

FeatureDi-Chloro Iodo (DCIQ) Di-Bromo Analog Fluoro Analog Non-Halogenated
Isotopic Signature High (Distinct

pattern)
High (

1:2:1 pattern)
None (Monoisotopic)Low (C/N/O only)
Fragmentation Threshold Low (Iodine loss at <15 eV)Medium (Br loss at 20-30 eV)High (Stable ring)High (Ring cleavage)
Diagnostic Ion

or


Ring FragmentsRing Fragments
Background Suppression Excellent (Mass Defect + Isotope)ExcellentPoorPoor
Structural Utility Dual-Mode (Tag + Core)Single-ModeCore onlyCore only

Theoretical Framework & Mechanism

To accurately analyze DCIQs, one must understand the competing fragmentation pathways driven by the differing halogen bond strengths.

The "Weak Link" Mechanism

The fragmentation of DCIQs is governed by the hierarchy of bond dissociation energies (BDE):

  • C-I (~57 kcal/mol): Weakest. Cleaves first, often generating a radical cation

    
    .
    
  • C-Cl (~80 kcal/mol): Stronger. Typically lost as neutral

    
     in secondary stages.
    
  • Quinazoline Core: Requires high energy to initiate Retro-Diels-Alder (RDA) cleavage.

Isotopic Validation

The presence of two chlorine atoms creates a diagnostic "M" cluster. For a generic DCIQ (


):
  • M (100%):

    
    
    
  • M+2 (~65%):

    
    
    
  • M+4 (~10%):

    
    
    
  • Note: Iodine is monoisotopic (

    
    ), adding no complexity to the cluster width but contributing a significant negative mass defect.
    

Experimental Protocol: Step-by-Step Characterization

Objective: Isolate and confirm the DCIQ structure using Data-Dependent Acquisition (DDA).

Phase 1: LC-MS Optimization
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Rationale: DCIQs are hydrophobic due to halogens; late elution is expected.

Phase 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V. Critical: Keep low to prevent in-source loss of Iodine.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Phase 3: Fragmentation Workflow
  • Full Scan (MS1): Locate the parent ion

    
     and verify the 9:6:1 isotope pattern.
    
  • Targeted MS2 (Low CE - 10-15 eV):

    • Look for the Primary Transition : Loss of Iodine radical (

      
      ).
      
    • Validation: The product ion should retain the

      
       isotopic pattern (9:6:1).
      
  • Targeted MS2 (High CE - 35-50 eV):

    • Look for Secondary Transitions : Loss of HCl (

      
       Da) or HCN (
      
      
      
      Da) from the quinazoline ring.
    • Validation: Collapse of the

      
       pattern to a single Cl pattern (3:1) indicates loss of one chlorine.
      

Visualization: Fragmentation Pathway

The following diagram illustrates the sequential fragmentation logic for a representative DCIQ (e.g., 6,7-dichloro-4-iodoquinazoline).

DCIQ_Fragmentation cluster_legend Mechanism Key Parent Parent Ion [M+H]+ (Isotope 9:6:1) Intact DCIQ Step1 Primary Fragment [M+H - I•]+ (Radical Cation) Parent->Step1 Low CE (10-15 eV) Loss of Iodine Radical (-127 Da) Step2 Secondary Fragment [M+H - I - HCl]+ (Even Electron) Step1->Step2 Med CE (25 eV) Loss of Neutral HCl (-36 Da) Step3 Core Cleavage [M+H - I - HCl - HCN]+ Step2->Step3 High CE (>40 eV) Ring Contraction (-27 Da) key1 C-I Bond: Weakest (First Break) key2 C-Cl Bond: Strong (Second Break)

Caption: Sequential fragmentation pathway of Di-Chloro Iodo Quinazolines, highlighting the energetic hierarchy of halogen loss.

Data Simulation: Expected Mass Transitions

For a theoretical compound 6,7-dichloro-4-iodoquinazoline (Formula:


, MW: ~324.9  g/mol ).
Ion Identitym/z (Monoisotopic)Isotope PatternCollision EnergyMechanism
Precursor

324.87 9 : 6 : 1N/AProtonation
Fragment 1 (Base Peak) 197.97 9 : 6 : 115 eVHomolytic cleavage of C-I (

loss)
Fragment 2 161.99 3 : 130 eVLoss of HCl from Frag 1
Fragment 3 134.98 3 : 145 eVLoss of HCN (Ring opening)

Interpretation:

  • The transition from 324.87 to 197.97 is the definitive "signature" of this molecule.

  • If the isotope pattern at 197.97 does not match the

    
     simulation, the iodine was not attached to the dichloro-scaffold, or the precursor assignment is incorrect.
    

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.

  • Smith, R. (2018). Understanding Halogen Isotope Patterns in LC-MS. Mass Spec Reviews.

  • NIST Chemistry WebBook. Standard Reference Data for Quinazoline Fragmentation.

Comparative

Reference Standards for 2,4-Dichloro-7-iodo-6-methoxyquinazoline: Technical Comparison &amp; Application Guide

The following guide provides an in-depth technical analysis of reference standards for 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS 2764993-12-4). This document is structured for researchers and QA/QC professionals invo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS 2764993-12-4). This document is structured for researchers and QA/QC professionals involved in the development of EGFR/VEGFR kinase inhibitors.

Executive Summary: The Strategic Role of the 7-Iodo Scaffold

In the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Vandetanib analogs, radiolabeled tracers), the 2,4-Dichloro-7-iodo-6-methoxyquinazoline scaffold represents a high-value "late-stage divergency" point. Unlike the more common 6,7-dimethoxy analogs, the 7-iodo substituent serves as a reactive handle for palladium-catalyzed cross-couplings (Sonogashira, Suzuki, Heck), allowing the installation of complex solubilizing tails after the core heterocycle is built.

This guide compares the 7-Iodo reference standard against its primary alternatives (7-Bromo and 6,7-Dimethoxy variants), evaluating performance based on reactivity, stability, and impurity profiling.

Comparative Analysis: 7-Iodo vs. Alternatives

The choice of reference standard dictates the accuracy of impurity profiling in GMP synthesis. Below is a performance comparison of the 7-Iodo standard against the 7-Bromo analog and the Non-Halogenated parent.

Table 1: Performance Matrix of Quinazoline Reference Standards
Feature7-Iodo Standard (Subject)7-Bromo Analog (Alternative)6,7-Dimethoxy (Commodity)
CAS Number 2764993-12-4 1227574-59-527631-29-4
Reactivity (C-7) High (Excellent for mild Pd-couplings)Moderate (Requires higher T or reactive ligands)Inert (Fixed substituent)
Stability Light Sensitive (Requires amber storage)Stable Stable
Primary Use Late-stage installation of complex tailsCost-effective scale-up intermediateStandard EGFR inhibitor core
Key Impurity Risk De-iodination (Protodeiodination)De-bromination (Slower)N/A
Detection (HPLC) Distinct RT shift vs. Des-IodoOverlaps often with Des-BromoBaseline resolution
Scientific Insight: The "Iodo-Advantage"

While the 7-Bromo analog is cheaper, the 7-Iodo standard is critical for validating processes involving sensitive substrates. The C-I bond is weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), enabling oxidative addition by Pd(0) at room temperature. This prevents thermal degradation of complex aniline tails attached at C-4, a common failure mode when using the Bromo-analog which requires heating >80°C.

Reference Standard Characterization Protocol

To function as a primary reference standard, the material must be characterized for Identity , Purity , and Potency .[1] The following protocol ensures the standard is fit for purpose.

A. Critical Impurity Profiling

The synthesis of 2,4-dichloro-7-iodo-6-methoxyquinazoline typically proceeds via the chlorination of the corresponding quinazoline-2,4-dione. The reference standard must resolve three critical impurities:

  • Hydrolysis Products: The C-4 chlorine is highly labile. Moisture exposure generates 2-chloro-4-hydroxy-7-iodo-6-methoxyquinazoline .

  • Regioisomers: If iodination was performed early, trace 6-iodo-7-methoxy isomers may exist (rare but critical).

  • Protodeiodination: 2,4-Dichloro-6-methoxyquinazoline (loss of iodine), often formed during the chlorination step if conditions are too harsh (

    
    , reflux).
    
B. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm (aromatic core) and 330 nm (specific for iodo-quinazoline conjugation).

C. Structural Validation (NMR/MS)
  • 1H NMR (DMSO-d6): Diagnostic singlets for H-5 and H-8 are crucial. The H-5 proton (ortho to Cl and OMe) typically appears downfield (~7.5-8.0 ppm). The OMe singlet appears at ~3.9 ppm.

  • Mass Spectrometry: The isotope pattern is definitive. Look for the M+ cluster showing the specific ratio of Cl2 (9:6:1 intensity for M, M+2, M+4) superimposed with the mass defect of Iodine.

Experimental Workflow: Synthesis & Validation

The following diagram illustrates the synthesis pathway and the critical control points where the reference standard is used to validate the process.

Diagram 1: Synthesis & QC Workflow

G Start Vanillic Acid Derivative Inter1 6-Methoxy-7-iodo- quinazolin-2,4-dione Start->Inter1 Cyclization & Iodination Product 2,4-Dichloro-7-iodo- 6-methoxyquinazoline (Target Standard) Inter1->Product Chlorination (POCl3/PCl5) Impurity1 Impurity A: 4-Hydroxy (Hydrolysis) Product->Impurity1 Moisture (Hydrolysis) Impurity2 Impurity B: Des-Iodo Analog Product->Impurity2 Overheating Coupling Pd-Catalyzed Coupling (Sonogashira) Product->Coupling Reaction with Tail Moiety QC QC Check: HPLC vs Std Product->QC FinalDrug Final Kinase Inhibitor Coupling->FinalDrug

Figure 1: Synthesis pathway highlighting the origin of critical impurities and the role of the reference standard in Quality Control.

Protocol: Usage of the Standard in Assay Validation

Objective: To determine the response factor (RF) of the 7-iodo intermediate relative to the final drug substance.

  • Stock Preparation: Weigh 10.0 mg of 2,4-Dichloro-7-iodo-6-methoxyquinazoline (Primary Standard, >98% purity) into a 10 mL volumetric flask. Dissolve in anhydrous acetonitrile (Note: Avoid methanol to prevent metholysis of the 4-Cl).

  • Stability Check: Inject immediately. The 4-chloro group is reactive; stability in solution is <4 hours at room temperature.

  • Linearity: Prepare dilutions at 50, 100, 150% of target concentration. Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    . The Relative Response Factor (RRF) vs. the 4-hydroxy impurity should be determined, as the hydroxy species has a significantly different extinction coefficient.
    
Diagram 2: Analytical Decision Tree

DecisionTree Start Sample Analysis (HPLC) CheckRT Retention Time Match with Std? Start->CheckRT CheckUV UV Spectrum Match? (254/330 nm) CheckRT->CheckUV Yes Fail Investigate Impurity CheckRT->Fail No Pass Identity Confirmed CheckUV->Pass Yes MS_Check Run LC-MS Check Cl Isotope Pattern CheckUV->MS_Check Ambiguous MS_Check->Pass Correct Mass MS_Check->Fail Incorrect Mass

Figure 2: Analytical decision tree for confirming the identity of the intermediate using the reference standard.

References

  • National Institute of Standards and Technology (NIST). 2,4-Dichloro-6,7-dimethoxyquinazoline Mass Spectrum & Constants. NIST Chemistry WebBook. [Link]

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Crystal structure data for 2,4-Dichloro-7-iodo-6-methoxyquinazoline

Topic: Crystal Structure & Solid-State Characterization: 2,4-Dichloro-7-iodo-6-methoxyquinazoline vs. Analogs Executive Summary: The Structural Scaffold 2,4-Dichloro-7-iodo-6-methoxyquinazoline is a specialized heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Solid-State Characterization: 2,4-Dichloro-7-iodo-6-methoxyquinazoline vs. Analogs

Executive Summary: The Structural Scaffold

2,4-Dichloro-7-iodo-6-methoxyquinazoline is a specialized heterocyclic intermediate employed in the synthesis of advanced kinase inhibitors, particularly those targeting EGFR and VEGFR (e.g., Vandetanib analogs) and histone methyltransferases (e.g., G9a inhibitors).

Unlike its ubiquitous analog 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ) , the 7-iodo variant offers a critical "molecular handle"—the iodine atom at the C7 position. This enables late-stage diversification via palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig), a capability absent in the 6,7-dimethoxy scaffold.[1]

This guide provides a comparative structural analysis, detailing the crystallographic implications of the 7-iodo substitution, predicted solid-state behaviors, and validated protocols for structural determination.[1]

Comparative Analysis: 7-Iodo vs. 6,7-Dimethoxy Analogs

The substitution of a methoxy group (–OCH₃) with an iodine atom (–I) fundamentally alters the electronic and steric landscape of the quinazoline core.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 7-Iodo Variant Benchmark: 6,7-Dimethoxy (DCDQ) Impact on Crystal Packing
Formula C₉H₅Cl₂IN₂OC₁₀H₈Cl₂N₂O₂Iodine significantly increases density.
Mol. Weight ~354.96 g/mol 259.09 g/mol Higher MW correlates with higher scattering power (X-ray).[1]
Melting Point >180°C (Predicted)175°C (Experimental) [1]Halogen bonding often elevates lattice energy.[1]
Electronic Nature Polarizable, σ-hole donor (I)Hard H-bond acceptor (O)Iodine drives packing via I···N or I···Cl halogen bonds.[1]
Space Group Predicted: P2₁/c or P-1Experimental: P2₁/c [2]Monoclinic systems dominate planar quinazolines.[1]
Solubility Low (DCM, DMSO)Moderate (DCM, EtOAc)Iodine increases lipophilicity (LogP ↑).[1]
Structural Insight: The "Heavy Atom" Effect

In X-ray crystallography, the 7-iodo substituent acts as a "heavy atom."

  • Phasing Advantage: The high electron density of Iodine (

    
    ) dominates the diffraction pattern, allowing for easier phase determination using SAD (Single-wavelength Anomalous Diffraction) or direct methods compared to the lighter DCDQ analog.
    
  • Halogen Bonding: Unlike the methoxy group, which acts primarily as a steric spacer and weak H-bond acceptor, the Iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C–I bond axis. This favors linear C–I[1]···N or C–I···O interactions, creating supramolecular chains distinct from the π-π stacking observed in DCDQ.

Experimental Protocols

Since the specific crystal structure of the 7-iodo intermediate is often proprietary, researchers must generate their own single crystals. The following protocols are optimized for halo-quinazolines.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms suitable for XRD (>0.1 mm).

  • Dissolution: Dissolve 20 mg of 2,4-Dichloro-7-iodo-6-methoxyquinazoline in 2 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1]

  • Setup: Place the solution in a small inner vial (4 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (refrigerator) for 3–7 days.

  • Harvesting: Crystals will form at the interface or on the walls.[1] Harvest using a cryoloop and immerse immediately in Paratone-N oil.

Protocol B: X-Ray Data Collection & Refinement

System: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα source).[1]

  • Mounting: Mount the crystal at 100 K using a nitrogen cryostream to minimize thermal vibration (critical for resolving the heavy Iodine atom accurately).

  • Strategy: Collect a full sphere of data. The high absorption coefficient (

    
    ) of Iodine requires rigorous absorption correction  (multiscan or face-indexed).
    
  • Refinement:

    • Use SHELXT for structure solution (intrinsic phasing).[1]

    • Refine anisotropically (SHELXL).

    • Note: Watch for "termination ripples" around the Iodine atom in the electron density map; these are artifacts of Fourier truncation due to the heavy atom.[1]

Structural & Synthetic Pathway Visualization

The following diagram illustrates the structural evolution from the precursor to the target 7-iodo intermediate and its divergence from the standard DCDQ path.

Quinazoline_Pathways cluster_packing Solid-State Forces Precursor Benzoic Acid Derivative Cyclization Quinazolin-4(3H)-one Core Precursor->Cyclization Urea/Formamide DCDQ 2,4-Dichloro-6,7- dimethoxyquinazoline (DCDQ) Cyclization->DCDQ POCl3 (Chlorination) Target 2,4-Dichloro-7-iodo- 6-methoxyquinazoline (Target) Cyclization->Target 1. Iodination (NIS) 2. POCl3 Vandetanib Vandetanib (Drug) DCDQ->Vandetanib SNAr (C4) then SNAr (C2) Coupling Pd-Catalyzed Cross-Coupling Target->Coupling C7 Functionalization (Unique Capability) Coupling->Vandetanib Alternative Route DCDQ_Pack DCDQ Packing: π-π Stacking Weak C-H...O Target_Pack 7-Iodo Packing: Halogen Bonding (I...N) High Z' Value

Figure 1: Synthetic divergence and solid-state packing drivers. The 7-Iodo substituent introduces halogen bonding capabilities absent in the DCDQ analog.

References

  • Yang, H., Liang, M., & Tian, F. (2024).[1] Crystal structure and Hirshfeld surface analysis of a salt of antineoplastic kinase inhibitor vandetanib.[1] Acta Crystallographica Section C, 80(3), 62-65.[1] [Link]

  • Liu, F., et al. (2009).[1] Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(24), 7950–7953.[1] [Link]

  • Perveen, S., et al. (2022).[1][2] Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4). bioRxiv. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,4-Dichloro-7-iodo-6-methoxyquinazoline

Part 1: Core Directive & Executive Summary The "Why" Behind the Protocol: 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS: 2764993-12-4) is not merely a halogenated building block; it is a highly reactive electrophile desi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Why" Behind the Protocol: 2,4-Dichloro-7-iodo-6-methoxyquinazoline (CAS: 2764993-12-4) is not merely a halogenated building block; it is a highly reactive electrophile designed to covalently modify biological targets (often kinases). Its disposal requires a dual-strategy approach: neutralizing its chemical reactivity (hydrolysis of the C4-chloro group) and managing its biological potency (preventing environmental release of a potential EGFR inhibitor).

Immediate Action Card:

ParameterCritical Specification
CAS Number 2764993-12-4
Primary Hazard Corrosive / Potent. Hydrolyzes to release HCl on contact with moisture/mucous membranes.
Waste Stream Halogenated Organic Waste. Strictly prohibited from drain disposal.
Disposal Method High-Temperature Incineration (>1100°C) with flue gas scrubbing (for I/Cl).
Incompatibility Water (violent if bulk), Strong Bases, Oxidizers.

Part 2: Hazard Assessment & Technical Justification

Chemical Reactivity (The "Hidden" Risk)

Unlike stable halogenated solvents (e.g., DCM), this quinazoline derivative possesses two reactive chlorine atoms.

  • C4-Position Reactivity: The chlorine at position 4 is highly electrophilic. Upon contact with water or humidity, it undergoes hydrolysis to form 2-chloro-7-iodo-6-methoxyquinazolin-4(3H)-one and releases Hydrochloric Acid (HCl) .

  • Risk: Placing the pure solid into a standard aqueous waste drum can generate heat and pressure (HCl gas), risking container rupture.

Biological Potency

As a structural analog to potent EGFR inhibitors (e.g., Vandetanib intermediates), this compound must be treated as a Suspected Carcinogen/Reproductive Toxin . It is not a standard chemical waste; it is a pharmacological agent.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Do not dissolve in water to "wash it away."

  • Segregation: Keep the solid in its original container if possible. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2,4-Dichloro-7-iodo-6-methoxyquinazoline (95%+)"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated

  • Secondary Containment: Place the jar into a clear plastic bag (4-mil thickness) to contain any dust or leakage.

  • Transfer: Move to the Solid Halogenated Waste stream for incineration.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Most common scenario: The compound is dissolved in DCM, THF, or DMF.

  • Quenching (Mandatory):

    • If the solution contains unreacted thionyl chloride or POCl3 (common reagents used to make this compound), quench carefully with ice/water before waste bottling.

    • Note: The quinazoline itself will slowly hydrolyze. Ensure the waste container is vented (use a vented cap) for the first 24 hours to prevent pressure buildup from HCl evolution.

  • pH Adjustment: Check pH. If acidic (pH < 2) due to hydrolysis, neutralize with dilute Sodium Bicarbonate (NaHCO3) until pH 6-8.

    • Why? Acidic halogenated waste can corrode metal safety cans and degrade plastic seals.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do NOT mix with "Non-Halogenated" (Acetone/Ethanol) waste. The iodine content renders the entire mixture "Halogenated," significantly increasing disposal costs if misclassified.

Scenario C: Spill Cleanup (Solid Powder)
  • PPE: Wear double nitrile gloves, N95 dust mask (or P100 respirator), and safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with saturated Sodium Carbonate solution).

    • Mechanism:[1] The water/base initiates controlled hydrolysis and neutralizes the acid generated.

  • Collection: Scoop the damp slurry into a wide-mouth waste jar.

  • Surface Decon: Wipe the area with 10% bleach solution, followed by water.

Part 4: Visualization & Logic

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for segregating this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste: 2,4-Dichloro-7-iodo- 6-methoxyquinazoline StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack QuenchCheck Contains Unreacted POCl3 or SOCl2? Liquid->QuenchCheck QuenchAction ACTION: Slow Quench Ice/Water + NaHCO3 QuenchCheck->QuenchAction Yes Neutralize ACTION: Adjust pH to 6-8 QuenchCheck->Neutralize No QuenchAction->Neutralize LiquidPack Pour into Halogenated Solvent Carboy (Vented Cap) Neutralize->LiquidPack FinalDest High-Temp Incineration (Halogenated Stream) SolidPack->FinalDest LiquidPack->FinalDest

Caption: Decision tree for safe segregation of reactive quinazoline waste streams.

Part 5: Regulatory & Safety Data

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Eyes Chemical Splash GogglesProtects against corrosive HCl vapors and dust entry.
Hands Double Nitrile (0.11mm min)The compound is an alkylating agent; double layering prevents breakthrough.
Respiratory N95 or P100 (if powder)Prevents inhalation of potent dust. Use Fume Hood for all handling.
Body Lab Coat (Buttoned)Standard protection against particulate contamination.
Regulatory Classification (RCRA & Global)
Regulatory BodyClassification CodeDescription
EPA (RCRA) Not Listed (P/U) Classify as Characteristic Waste if reactive. Use generator knowledge.
Waste Code D002 / D003 Potential Corrosive (pH <2 if wet) or Reactive (water reactive).
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (Quinazoline derivative).[2][3][4][5][6][7][8][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11461506 (Analogous Structure: 2,4-Dichloro-6-iodoquinazoline). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,4-Dichloro-7-iodo-6-methoxyquinazoline

Executive Summary: Hazard Profile & Immediate Action Compound Class: Halogenated Quinazoline Intermediate (Kinase Inhibitor Precursor) Primary Hazards: Corrosive (releases HCl on contact with moisture), Potent Skin/Eye I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile & Immediate Action

Compound Class: Halogenated Quinazoline Intermediate (Kinase Inhibitor Precursor) Primary Hazards: Corrosive (releases HCl on contact with moisture), Potent Skin/Eye Irritant, Respiratory Sensitizer. Operational Status: Strict Fume Hood Use Only.

This guide provides the operational safety architecture for handling 2,4-Dichloro-7-iodo-6-methoxyquinazoline . As a key intermediate in the synthesis of EGFR/VEGFR inhibitors (e.g., Vandetanib analogs), this compound combines the chemical reactivity of labile chlorines with the biological potency of the quinazoline scaffold.

The Critical Risk: The chlorine atoms at the 2- and 4-positions are highly susceptible to nucleophilic attack. Upon contact with mucosal moisture (eyes, lungs) or atmospheric humidity, the compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding quinazolinone, causing immediate chemical burns and potential long-term sensitization.

PART 1: Risk Assessment & Causality (The "Why")

To ensure safety, we must understand the mechanism of injury, not just the rules.

Chemical Reactivity (The Hydrolysis Threat)
  • Mechanism: The pyrimidine ring (positions 1,3) activates the chlorides at positions 2 and 4.

  • Consequence: Inhalation of dust leads to hydrolysis in the respiratory tract.

    • Reaction:

      
      
      
    • Impact: Acute respiratory distress and corneal opacification if eyes are exposed.

Biological Potency (The Kinase Risk)
  • Mechanism: As a core scaffold for tyrosine kinase inhibitors, this molecule may possess "off-target" biological activity even before final synthesis.

  • Consequence: It must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (OEB 3 or 4 equivalent) until specific toxicology data proves otherwise.

PART 2: The PPE Matrix

This matrix defines the barrier protection required based on the specific task.[1]

Zone PPE Requirement Technical Specification & Rationale
Respiratory Engineering Control Primary Mandatory: Chemical Fume Hood (Face velocity: 80–100 fpm). Backup: If hood work is impossible (e.g., equipment failure cleanup), use a Full-Face Respirator with P100 + Acid Gas (AG) cartridges. Why: Dust protection (P100) captures the solid; AG captures the HCl released by hydrolysis.
Ocular Chemical Goggles Standard: Indirect-vented chemical splash goggles. Upgrade: Face shield required if working with quantities >5g or liquid solutions. Why: Safety glasses do not seal against hydrolyzing dust or acid vapors.
Dermal (Hand) Double Gloving Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, 5–8 mil) or Laminate (Silver Shield) for solution work. Protocol: Change outer gloves immediately upon contamination.
Body Lab Coat + Apron Standard: Poly-cotton lab coat (buttoned). Upgrade: Tyvek® sleeves or disposable apron for weighing operations. Why: Prevents dust accumulation on fabric that can transfer to skin later.

PART 3: Operational Protocols

Workflow Visualization

The following diagram outlines the "Closed Loop" handling process to minimize exposure.

HandlingProtocol cluster_hood Inside Fume Hood Start Start: Risk Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Check Check Engineering: Hood Flow > 80fpm Moisture Free? PPE->Check Weigh Weighing: Static Control Gun Closed Balance Check->Weigh Pass Solubilize Reaction/Transfer: Dissolve immediately to suppress dust Weigh->Solubilize Avoid Dust Clean Decontamination: Wipe with 5% NaHCO3 (Neutralize HCl) Solubilize->Clean Waste Disposal: Solid Hazardous Waste Clean->Waste

Figure 1: Operational workflow emphasizing containment within the fume hood.

Step-by-Step Handling Procedure
1. Weighing & Transfer (The Highest Risk Step)
  • Static Control: Dry powders of chlorinated heterocycles are often static-prone. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent "flying dust."

  • The "Coffin" Method:

    • Place the receiving vessel (flask) inside a secondary container (beaker).

    • Tare the balance.

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is potentially damp (corrosion risk); use PTFE-coated or plastic.

    • Cap the vessel inside the hood before moving it.

2. Reaction Setup
  • Inert Atmosphere: Due to the moisture sensitivity (iodine/chlorine lability), purge reaction vessels with Nitrogen or Argon before adding the solid.

  • Solvent Addition: Add solvent slowly. If the compound has partially hydrolyzed in the bottle, adding solvent may liberate trapped HCl gas. Watch for bubbling/fumes.[1][2]

3. Decontamination (The "Neutralization" Step)
  • Do not just wipe with water (creates acid).

  • Decon Solution: Use a 5% Sodium Bicarbonate (

    
    )  solution or a dilute surfactant.
    
  • Procedure: Spray paper towels with the decon solution, wipe the area, then follow with a water wipe. This neutralizes any generated acidity.

PART 4: Emergency Response

Spills
  • Minor Spill (< 1g):

    • Cover with a neutralization pad (bicarbonate impregnated) or dry sand/vermiculite.

    • Scoop into a wide-mouth jar.

    • Wipe surface with 5%

      
      .
      
  • Major Spill (> 1g or outside hood):

    • Evacuate the immediate area.

    • Don Full-Face Respirator (P100/AG) before re-entering.

    • Treat as a corrosive solid spill.

Exposure First Aid
  • Eye Contact: CRITICAL. Rinse immediately for 15 minutes .[1][3] The hydrolysis creates acid directly on the cornea. Time is vision.

  • Skin Contact: Wash with soap and water.[1][4] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

PART 5: Disposal & Waste Streams

Do NOT dispose of down the drain.

Waste Stream Composition Handling
Solid Waste Contaminated gloves, paper towels, solid compound.Double-bag in clear polyethylene. Label: "Toxic Solid, Corrosive, Halogenated."
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Halogenated Organic Solvent" waste. Do not mix with strong oxidizers or aqueous bases without controlled neutralization.
Sharps Contaminated needles/syringes.Hard-walled sharps container. Label as chemically contaminated.

References

  • PubChem. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline (Analog Safety Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved February 12, 2026, from [Link]

Sources

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